2-(Cyclopentyloxy)benzoic acid is an aromatic compound characterized by the presence of a cyclopentyl ether group attached to the benzoic acid structure. The compound is notable for its potential applications in medicinal chemistry and materials science. It belongs to the class of benzoic acids, which are the simplest aromatic carboxylic acids, typically represented by the molecular formula . The specific compound 2-(Cyclopentyloxy)benzoic acid has been studied for its biological activities, including anti-inflammatory properties and its role as a building block in drug synthesis.
The compound can be synthesized through various organic reactions involving benzoic acid derivatives and cyclopentyl alcohol or related cyclopentyl compounds. Research articles and chemical databases provide insights into its synthesis and applications, highlighting its relevance in pharmaceutical chemistry and organic synthesis.
2-(Cyclopentyloxy)benzoic acid is classified as:
The synthesis of 2-(Cyclopentyloxy)benzoic acid can be achieved through several methods, primarily involving the alkylation of benzoic acid derivatives or phenolic compounds. A common approach includes:
The synthesis typically employs standard organic laboratory techniques such as refluxing, filtration, and chromatography for purification. Reaction conditions such as temperature and time are crucial for optimizing yield and purity.
The molecular structure of 2-(Cyclopentyloxy)benzoic acid features a cyclopentyl group attached to the oxygen atom of a benzoate moiety.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular weight and structural integrity.
2-(Cyclopentyloxy)benzoic acid can participate in various chemical reactions typical for carboxylic acids:
Each reaction requires specific conditions such as temperature control and choice of solvents to ensure optimal yields and minimize by-products.
The mechanism of action for 2-(Cyclopentyloxy)benzoic acid often relates to its biological activity, particularly in anti-inflammatory pathways. It may act by inhibiting specific enzymes involved in inflammatory processes or modulating receptor activity.
Studies have shown that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammation .
Relevant data from various studies confirm these properties, making it suitable for further applications in organic synthesis and medicinal chemistry .
2-(Cyclopentyloxy)benzoic acid has several applications in scientific research:
2-(Cyclopentyloxy)benzoic acid (systematic name: 2-cyclopentyloxybenzoic acid) is a structurally distinct benzoic acid derivative characterized by the presence of a cyclopentyl ether group at the ortho-position relative to the carboxylic acid functionality. Its molecular formula is C₁₂H₁₄O₃, with a molar mass of 206.24 g/mol [2] [3]. The compound features a planar benzoic acid core modified by a non-planar cyclopentyl ring connected via an oxygen atom (C₆H₁₁−O−C₆H₄COOH). This configuration creates significant steric influence on the carboxylic acid’s reactivity due to the ortho-positioned bulky substituent. The SMILES notation C1CCC(C1)OC2=CC=CC=C2C(=O)O precisely encodes this connectivity [2].
Key functional attributes include:
Table 1: Key Structural Identifiers of 2-(Cyclopentyloxy)benzoic Acid
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₃ | [2] [3] |
| SMILES | C1CCC(C1)OC2=CC=CC=C2C(=O)O | [2] |
| InChIKey | RNMYGQSMHXPHFD-UHFFFAOYSA-N | [3] |
| Molar Mass | 206.24 g/mol | [3] |
| Hydrogen Bond Donors | 1 (carboxylic acid) | [2] |
Benzoic acid (C₇H₆O₂) has served as a foundational scaffold in organic synthesis since its isolation from gum benzoin in the 16th century and industrial production via toluene oxidation in the 19th century [8]. The strategic derivatization of benzoic acid, particularly through ortho-functionalization, evolved significantly in the late 20th century with advances in regioselective etherification and catalytic C−O coupling techniques. This enabled practical access to complex alkoxybenzoates like 2-(cyclopentyloxy)benzoic acid [3].
The cyclopentyl moiety in such derivatives represents a deliberate design choice:
Medicinal Chemistry
2-(Cyclopentyloxy)benzoic acid serves as a critical building block for bioactive molecules:
Materials Science
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7